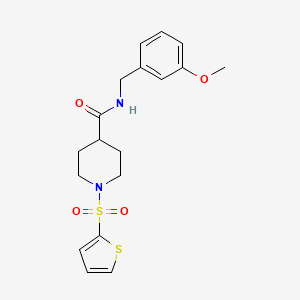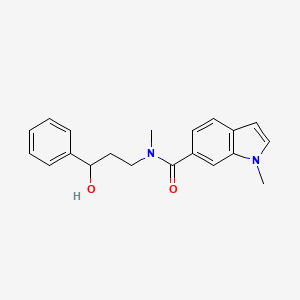![molecular formula C19H24N4O4 B5679388 (4S)-N-ethyl-1-(3-furylmethyl)-4-{[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]amino}-L-prolinamide](/img/structure/B5679388.png)
(4S)-N-ethyl-1-(3-furylmethyl)-4-{[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]amino}-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of prolinamide derivatives involves several key steps, including the acylation of substituted 2-aminopropanamides and subsequent deprotection processes. For example, the acylation of substituted 2-aminopropanamides with various proline derivatives has been used to prepare substituted 1-protected N-prolinamides, which upon deprotection yield N-prolinamides. These compounds have been tested as organocatalysts in reactions such as the aldol reaction, demonstrating their utility in asymmetric synthesis (Panov et al., 2011).
Molecular Structure Analysis
The molecular structure of prolinamide derivatives can significantly influence their chemical properties and reactivity. Crystal structure determinations using X-ray diffraction have been instrumental in understanding the conformations and configurations of these molecules. For instance, the crystal structure of N′-acetyl-L-prolinamide and related compounds has been determined, providing insight into their three-dimensional arrangement and hydrogen-bonding patterns (Benedetti et al., 1976).
Chemical Reactions and Properties
Prolinamide derivatives participate in a variety of chemical reactions, serving as catalysts in aldol reactions, amide bond formation, and other transformations. Their chemical reactivity is often attributed to the presence of functional groups that can act as hydrogen bond donors or acceptors, facilitating reaction mechanisms. The synthesis and application of prolinamide in asymmetric aldol reactions highlight its role in promoting enantioselective synthesis, an area of significant interest in organic chemistry (Dai Jin-ling, 2011).
properties
IUPAC Name |
(2S,4S)-N-ethyl-1-(furan-3-ylmethyl)-4-[[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-20-18(25)16-9-14(11-23(16)10-13-6-8-27-12-13)21-19(26)17(24)15-5-4-7-22(15)2/h4-8,12,14,16H,3,9-11H2,1-2H3,(H,20,25)(H,21,26)/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPZBAALILKFAF-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=COC=C2)NC(=O)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=COC=C2)NC(=O)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N-ethyl-1-(3-furylmethyl)-4-{[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]amino}-L-prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5679305.png)

![8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5679313.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5679316.png)

![3-allyl-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5679321.png)

![N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5679330.png)
![2-(2,4-dimethoxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5679337.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5679345.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5679347.png)
![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5679364.png)

amino]-2-hydroxypropyl}sulfamate](/img/structure/B5679396.png)